molecular formula C9H6ClF3N2O3 B6326869 3-Acetamido-6-chloro-4-nitrobenzotrifluoride CAS No. 157554-77-3

3-Acetamido-6-chloro-4-nitrobenzotrifluoride

Cat. No. B6326869
Key on ui cas rn: 157554-77-3
M. Wt: 282.60 g/mol
InChI Key: ZZGPUMKJSHUVMF-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

To 3-acetamido-6-chlorobenzotrifluoride (908 mg, 3.82 mmol) in concentrated H2SO4 (4 mL) at 0° C. was added dropwise 70% HNO3 (0.5 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature 3 h, and it was poured into ice water (15 g). The precipitate was collected by filtration, affording 990 mg (91%) of crude 3-acetamido-6-chloro-4-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to give 770 mg of pure compound as yellow needles. 1H NMR (CDCl3): δ 2.326 (S, 3H), 8.345 (s, 1H), 9.293 (s, 1H), 10.222 (s, 1H).
Quantity
908 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([C:12]([F:15])([F:14])[F:13])[C:8]([Cl:11])=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[N+:16]([O-])([OH:18])=[O:17]>OS(O)(=O)=O>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([C:12]([F:15])([F:13])[F:14])[C:8]([Cl:11])=[CH:9][C:10]=1[N+:16]([O-:18])=[O:17])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
908 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=CC1)Cl)C(F)(F)F
Name
Quantity
0.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
15 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=CC1[N+](=O)[O-])Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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